4,4'-Bis(azidomethyl)biphenyl

Descripción

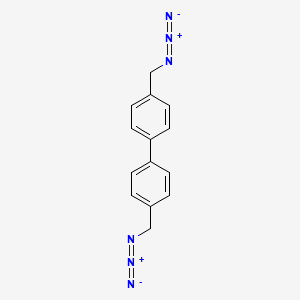

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(azidomethyl)-4-[4-(azidomethyl)phenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6/c15-19-17-9-11-1-5-13(6-2-11)14-7-3-12(4-8-14)10-18-20-16/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFBLYGHUVFKRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=[N+]=[N-])C2=CC=C(C=C2)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,4 Bis Azidomethyl Biphenyl

Nucleophilic Substitution Strategies

The most direct and widely utilized method for synthesizing 4,4'-Bis(azidomethyl)biphenyl is through a nucleophilic substitution reaction. This approach involves the displacement of a leaving group on a methyl substituent at the 4 and 4' positions of the biphenyl (B1667301) core by an azide (B81097) nucleophile.

Utilization of Halomethyl Biphenyl Precursors

The cornerstone of this synthetic route is the use of a dihalogenated precursor, most commonly 4,4'-Bis(chloromethyl)biphenyl or 4,4'-Bis(bromomethyl)biphenyl (B1330914). This precursor undergoes a bimolecular nucleophilic substitution (SN2) reaction with an azide salt, typically sodium azide (NaN₃), to yield the desired product.

The synthesis of the key precursor, 4,4'-Bis(chloromethyl)biphenyl, often starts from biphenyl itself. A common industrial method is the Blanc chloromethylation reaction, where biphenyl reacts with paraformaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂) patsnap.comgoogle.comgoogle.com. The reaction conditions, such as temperature and reactant ratios, are controlled to favor disubstitution at the para positions google.com. Researchers have also explored various catalytic systems, including group 3 and 4 metal triflates and dicationic acidic ionic liquids, to improve yield and selectivity researchgate.netsemanticscholar.org.

Once the 4,4'-Bis(halomethyl)biphenyl precursor is obtained, it is reacted with a source of azide ions. Sodium azide is the most common reagent for this transformation. The reaction involves the displacement of the halide ions (Cl⁻ or Br⁻) by the azide ion (N₃⁻), a potent nucleophile, to form the two C-N bonds. This direct conversion is efficient and forms the basis for the most practical synthesis of this compound.

Optimization of Reaction Conditions and Solvent Effects

The efficiency of the nucleophilic substitution to form this compound is highly dependent on the reaction conditions. Key parameters that are optimized include the choice of solvent, temperature, and the nature of the leaving group on the precursor.

Solvent Effects: The SN2 reaction mechanism is strongly favored by polar aprotic solvents solubilityofthings.comlibretexts.org. These solvents can solvate the cation (e.g., Na⁺ from sodium azide) while leaving the azide nucleophile relatively "naked" and highly reactive chemistrysteps.com. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly employed for this type of azidation, as they significantly accelerate the reaction rate compared to polar protic solvents like water or alcohols libretexts.orgquora.com. Protic solvents would form hydrogen bonds with the azide anion, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon of the halomethyl group libretexts.orglibretexts.org.

Reaction Parameters: The temperature is typically maintained at a moderate level, often ranging from room temperature to around 60 °C, to ensure a reasonable reaction rate without promoting side reactions. The choice of the leaving group also plays a role; bromomethyl derivatives are generally more reactive than chloromethyl derivatives due to bromide being a better leaving group than chloride, which can lead to faster reaction times or allow for milder conditions solubilityofthings.com.

Below is an interactive data table summarizing the influence of various parameters on the synthesis.

Diazotization and Subsequent Azide Introduction Approaches

An alternative, though less direct, strategy for introducing nitrogen functionalities onto an aromatic ring involves diazotization. This process typically starts with a primary aromatic amine, such as 4,4'-diaminobiphenyl.

The diazotization reaction involves treating the aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) organic-chemistry.orgunacademy.com. This converts the primary amino groups (-NH₂) into diazonium salt groups (-N₂⁺Cl⁻).

Following diazotization, the resulting bis(diazonium) salt can be subjected to a Sandmeyer-type reaction wikipedia.orgopenochem.orgjk-sci.combyjus.com. In a classic Sandmeyer reaction, the diazonium group is replaced by a nucleophile, such as a halide or cyanide, with catalysis by copper(I) salts byjus.com. To introduce an azide group directly onto the aromatic ring, the diazonium salt is treated with sodium azide, often without a copper catalyst, leading to the formation of an aryl azide with the evolution of nitrogen gas researchgate.net.

However, it is crucial to note that this method would produce 4,4'-diazidobiphenyl (Ar-N₃), not the target compound this compound (Ar-CH₂N₃). The diazotization-azidation sequence replaces the amino group directly on the aromatic ring. To arrive at the target molecule via this general pathway, one would need to start with 4,4'-bis(aminomethyl)biphenyl, a precursor that is less common than the halomethyl derivatives. Therefore, for the specific synthesis of this compound, the nucleophilic substitution of halomethyl precursors is the far more practical and established methodology.

Green Chemistry Considerations in Synthesis

Solvent Substitution: While effective, traditional polar aprotic solvents like DMF and DMSO present environmental and health concerns. Green chemistry principles encourage the exploration of safer, more sustainable alternatives gctlc.org. Research into "greener" dipolar aprotic solvents or the use of aqueous media, potentially with phase-transfer catalysts, could reduce the environmental impact of the synthesis acsgcipr.org.

One-Pot Procedures: To improve process efficiency and reduce waste from intermediate purification steps, one-pot syntheses are highly desirable mdpi.com. For instance, a procedure that starts from an alcohol precursor, 4,4'-bis(hydroxymethyl)biphenyl, and converts it directly to the azide in a single step without isolating activated intermediates represents a greener approach acs.org. Similarly, developing a one-pot process that combines the synthesis of the halomethyl precursor and the subsequent azidation would significantly streamline the process and minimize solvent and energy usage nih.gov. Such integrated processes align with the principles of atom and step economy, which are central to green chemistry.

Reactivity and Mechanistic Investigations of 4,4 Bis Azidomethyl Biphenyl

Azide-Alkyne Cycloaddition (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole ring is a powerful transformation in organic synthesis. The use of metal catalysts, particularly copper(I) and ruthenium(II), has rendered this reaction highly efficient and regioselective, leading to its widespread use under the moniker "click chemistry." For a difunctional molecule like 4,4'-Bis(azidomethyl)biphenyl, these reactions open avenues for the synthesis of polymers and extended molecular architectures.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its high efficiency and exclusive formation of 1,4-disubstituted 1,2,3-triazoles. The reaction is typically carried out under mild conditions and tolerates a wide variety of functional groups.

The kinetics of the CuAAC reaction are influenced by several factors, including the nature of the copper source, the presence and type of ligand, the solvent, and the concentration of reactants. Mechanistic studies have revealed that the reaction likely proceeds through a polynuclear copper acetylide intermediate. While specific kinetic data for the reaction of this compound is not extensively documented in dedicated studies, the general principles of CuAAC kinetics apply. The reaction is known to be highly selective for the 1,4-regioisomer due to the proposed mechanism involving a copper acetylide intermediate which preferentially reacts with the terminal nitrogen of the azide.

In the context of bifunctional azides like this compound, the high selectivity of CuAAC ensures the formation of linear polymers with well-defined, repeating 1,4-triazole linkages when reacted with dialkynes. This high fidelity is a key advantage for the synthesis of precisely structured macromolecules.

No specific kinetic data tables for this compound were found in the searched literature. The following table represents typical conditions and outcomes for CuAAC reactions with aromatic azides.

| Alkyne Reactant | Copper Source | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) of 1,4-isomer |

| Phenylacetylene (B144264) | CuSO₄·5H₂O/NaAsc | TBTA | t-BuOH/H₂O | Room Temp | 12 | >95 |

| Propargyl alcohol | CuI | PMDTA | CH₂Cl₂ | 40 | 8 | >95 |

| 1-Ethynyl-4-methylbenzene | [Cu(CH₃CN)₄]PF₆ | None | CH₃CN | Room Temp | 6 | >95 |

TBTA : Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine PMDTA : N,N,N',N'',N''-Pentamethyldiethylenetriamine

The choice of ligand and the copper catalyst system is crucial for optimizing the CuAAC reaction. Ligands serve to stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and increase the reaction rate. For polymerizations involving this compound, maintaining a homogeneous and active catalytic system is essential for achieving high molecular weight polymers.

Commonly used ligands include nitrogen-based chelators like tris(triazolylmethyl)amines (e.g., TBTA) and multidentate amines (e.g., PMDTA). The catalyst can be generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), or a Cu(I) salt (e.g., CuI, CuBr) can be used directly. The optimization of the catalyst system often involves screening different ligands and copper sources to find the combination that provides the best solubility, reaction rate, and polymer properties.

| Copper Catalyst | Ligand | Key Advantages |

| CuSO₄/Sodium Ascorbate | TBTA | Water-soluble, good for biological applications. |

| CuI | PMDTA | Effective in organic solvents, promotes fast reactions. |

| [Cu(CH₃CN)₄]PF₆ | None | Soluble in organic solvents, can be used without additional ligands. |

| CuBr | Tris(2-pyridylmethyl)amine | High activity and stability. |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to the copper-catalyzed variant, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) selectively produces 1,5-disubstituted 1,2,3-triazoles. This alternative regioselectivity provides access to a different class of triazole-containing materials.

The formation of the 1,5-isomer in RuAAC reactions is a key feature that distinguishes it from CuAAC. This selectivity is particularly valuable in the synthesis of polymers from this compound and dialkynes, as it results in a polymer backbone with a different connectivity and potentially different material properties compared to the 1,4-linked polymers from CuAAC.

The reaction is typically catalyzed by ruthenium(II) complexes, with pentamethylcyclopentadienyl (Cp*) ruthenium complexes being particularly effective. The reaction generally proceeds under neutral conditions and tolerates a range of functional groups.

While specific studies focusing solely on this compound in RuAAC are limited, the following table provides representative data for the RuAAC of aromatic azides with terminal alkynes, illustrating the high selectivity for the 1,5-isomer.

| Alkyne Reactant | Ruthenium Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) of 1,5-isomer |

| Phenylacetylene | [CpRuCl(PPh₃)₂] | Toluene | 80 | 4 | >95 |

| 1-Octyne | [CpRuCl(COD)] | Dioxane | 100 | 12 | >95 |

| Ethyl Propiolate | [Cp*RuCl(NBD)] | Benzene (B151609) | 60 | 6 | >95 |

COD : 1,5-Cyclooctadiene NBD : Norbornadiene

The mechanism of the RuAAC is fundamentally different from that of the CuAAC. It is proposed to proceed through a six-membered ruthenacycle intermediate. nih.gov The reaction is initiated by the coordination of the alkyne to the ruthenium center, followed by oxidative coupling with the azide. nih.gov In this step, the terminal, electrophilic nitrogen of the azide attacks the more nucleophilic internal carbon of the alkyne, leading to the formation of the ruthenacycle. nih.gov Subsequent reductive elimination from this intermediate releases the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst. nih.gov This mechanistic pathway accounts for the observed high regioselectivity for the 1,5-isomer. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Advanced Polymer Conjugation

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful metal-free click chemistry reaction for polymer synthesis and modification. nih.gov The reaction's high efficiency, mild conditions, and lack of by-products make it particularly suitable for creating complex polymer architectures. nih.gov In this context, this compound acts as a difunctional monomer (an A-A type monomer) that can react with a complementary bifunctional strained alkyne (a B-B type monomer) in a step-growth polymerization. libretexts.orglibretexts.org

The polymerization process involves the [3+2] cycloaddition between the terminal azide groups of this compound and a strained cyclooctyne (B158145) derivative, such as a dibenzoazacyclooctyne (DIBO) functionalized monomer. nih.gov This reaction proceeds without the need for a copper catalyst, driven by the release of ring strain in the alkyne component. nih.gov The result is the formation of a stable triazole linkage, connecting the monomer units to form a high molecular weight polymer. nih.gov This method allows for the rapid synthesis of polymers with precise control over their architecture under mild conditions. nih.gov

The properties of the resulting polymer can be tuned by the choice of the strained alkyne comonomer. For instance, incorporating flexible linkers, such as polyethylene (B3416737) glycol (PEG), into the alkyne monomer can impart different solubility and thermal properties to the final polymer. nih.gov

Table 1: Representative Monomers and Conditions for SPAAC Step-Growth Polymerization

| Azide Monomer | Alkyne Monomer | Typical Solvent | Temperature (°C) | Resulting Polymer |

|---|---|---|---|---|

| This compound | Dibenzoazacyclooctyne-PEG | Acetonitrile/Water | Room Temperature | Poly(biphenyl-triazole-PEG) |

Thermal and Photochemical Transformations of Azide Groups

The azide functionalities of this compound can be activated by heat or light, leading to the extrusion of dinitrogen (N₂) and the formation of highly reactive nitrene intermediates. This transformation is a cornerstone of azide chemistry, opening pathways to various C-N bond-forming reactions.

Upon thermal or photochemical decomposition, organic azides generate nitrenes, which are electron-deficient species containing a monovalent nitrogen atom. rsc.orgscispace.comresearchgate.net The decomposition of this compound would thus produce the corresponding bis-nitrene, 4,4'-bis(methylnitrene)biphenyl. The formation of the nitrene is the rate-determining step in the thermal decomposition process. scispace.comresearchgate.net

The reaction can proceed through two distinct mechanisms:

Spin-allowed path (Singlet Nitrene): This pathway involves a conventional transition state on the ground state potential energy surface (S₀), yielding a singlet nitrene. Photochemical decomposition typically favors the formation of the singlet nitrene. scispace.com

Spin-forbidden path (Triplet Nitrene): This route involves an intersystem crossing from the singlet (S₀) to the triplet (T₀) potential energy surface, yielding the more stable triplet nitrene. scispace.comresearchgate.net

Computational studies on simpler alkyl azides show that the energy barriers for both pathways are quite similar. scispace.comresearchgate.net The generated nitrenes are highly reactive and can undergo a variety of subsequent reactions, including C-H insertion, cyclization, and dimerization. nih.gov

Nitrenes, particularly when generated in the presence of a transition metal catalyst, can insert into the C-H bonds of other molecules. nih.gov This intermolecular C-H insertion provides a direct method for C-N bond formation and amination of hydrocarbons. While specific studies on the bis-nitrene derived from this compound are not prevalent, its reactivity can be inferred from the well-established chemistry of other nitrenes.

In a typical reaction, the bis-nitrene intermediate would be generated in situ in the presence of a substrate containing accessible C-H bonds. A catalyst, often based on rhodium or cobalt, facilitates the nitrene transfer process. nih.gov The reaction would result in the formation of two new C-N bonds, effectively cross-linking the biphenyl (B1667301) unit with two substrate molecules. The efficiency and regioselectivity of the insertion depend on the nature of the C-H bond (primary, secondary, or tertiary) and the catalyst employed.

Intramolecular reactions of nitrenes, such as cyclization, are highly dependent on the molecular geometry and the presence of nearby reactive sites. For a molecule like this compound, the two reactive nitrene centers are separated by a relatively rigid and linear biphenyl spacer.

Due to this separation, direct intramolecular cyclization between the two nitrene-bearing methyl groups is sterically impossible. Likewise, cyclization of a nitrene onto the aromatic rings of the biphenyl core is unlikely without significant strain or specific substitution patterns that would bring the nitrene in close proximity to a C-H bond on the ring. Such reactions are more commonly observed in systems where the azide is part of a more flexible chain or a pre-organized structure that favors cyclization. rsc.org Therefore, for the parent compound, intermolecular reactions or rearrangement to imines are the more probable fates of the generated nitrene intermediates in the absence of other trapping agents.

Reduction of Azide Moieties to Amine Functionalities

A fundamental and synthetically useful transformation of azides is their reduction to primary amines. This reaction provides a clean and high-yielding route to amine-containing compounds, with dinitrogen gas as the only byproduct.

Catalytic hydrogenation is a widely employed method for the reduction of azides to amines due to its efficiency and clean reaction profile. For this compound, this transformation yields the valuable diamine, 4,4'-bis(aminomethyl)biphenyl. The process involves treating the diazide with hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney Nickel. google.comgoogle.com The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. researchgate.net The reaction proceeds smoothly at moderate temperatures and pressures to give the desired diamine in high yield. This reduction is a key step in synthesizing monomers for polyamides and other polymers where a primary amine functionality is required.

Table 2: Typical Conditions for Catalytic Hydrogenation of Aromatic Azides/Nitro Groups

| Substrate Type | Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Product |

|---|---|---|---|---|---|

| Aromatic Diazide | 10% Pd/C | Ethanol | 1 - 4 | 25 - 50 | Aromatic Diamine |

| Dinitro-biphenyl | Raney Ni | Ethyl Acetate | 10 - 20 | 40 - 70 | Diamino-biphenyl google.com |

Stoichiometric Reductions

The reduction of the azido (B1232118) groups in this compound to primary amines is a fundamental transformation, yielding 4,4'-bis(aminomethyl)biphenyl, a valuable monomer for the synthesis of polymers and other functional materials. The Staudinger reduction is a widely employed method for this conversion due to its mild reaction conditions and high yields. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

A typical experimental procedure involves dissolving this compound in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by the addition of a stoichiometric amount of triphenylphosphine. The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases. Subsequently, water is added to hydrolyze the iminophosphorane intermediate. The resulting 4,4'-bis(aminomethyl)biphenyl can then be isolated and purified.

Table 1: Stoichiometric Reduction of this compound

| Reagent | Solvent | Product |

|---|---|---|

| Triphenylphosphine, H₂O | Tetrahydrofuran | 4,4'-Bis(aminomethyl)biphenyl |

Other Diversification Reactions via Azido Groups

Beyond reduction, the azido groups of this compound serve as versatile handles for molecular diversification, most notably through cycloaddition reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prominent example. uaz.edu.mxnsf.govdovepress.comnih.gov This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. uaz.edu.mx

The reaction of this compound with various terminal alkynes in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, leads to the formation of novel bis-triazole derivatives. nsf.gov These reactions are known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups. uaz.edu.mxnsf.gov The resulting bis-triazole compounds have applications in medicinal chemistry, materials science, and as ligands in coordination chemistry. semanticscholar.orgnih.gov

For instance, the reaction of this compound with two equivalents of a terminal alkyne, such as phenylacetylene or propargyl alcohol, in a suitable solvent system like a mixture of water and an organic solvent (e.g., t-butanol or THF), and in the presence of a copper(I) source, will yield the corresponding bis(1,2,3-triazolyl)biphenyl derivative.

Table 2: Diversification of this compound via CuAAC Reaction

| Alkyne Substrate | Catalyst System | Product |

|---|---|---|

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | 4,4'-Bis((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)biphenyl |

| Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate | 4,4'-Bis((4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)biphenyl |

Applications of 4,4 Bis Azidomethyl Biphenyl in Advanced Materials Science

Polymer Chemistry and Crosslinking Technologies

In the realm of polymer chemistry, 4,4'-Bis(azidomethyl)biphenyl is primarily recognized for its role in creating robust, crosslinked polymeric networks. Crosslinking transforms linear polymer chains into a three-dimensional structure, drastically altering the material's properties from soluble and fusible to insoluble and infusible, while significantly improving mechanical strength and thermal resistance. The azide (B81097) functionalities of this compound offer multiple pathways for initiating this network formation, making it a versatile tool for material scientists.

Thermosetting resins are polymers that are irreversibly cured to form a hardened, crosslinked network. This compound is employed as a crosslinking agent, or curative, in these systems. Upon activation by heat, its terminal azide groups decompose to form highly reactive nitrenes. These nitrenes can then readily insert into carbon-hydrogen bonds or add to double bonds of adjacent polymer chains, creating strong covalent crosslinks. This process is fundamental to the development of materials that require high thermal stability and mechanical durability. Another key reaction is the 1,3-dipolar cycloaddition with alkyne groups to form stable triazole rings, which is the basis for polytriazole resin synthesis.

Polytriazole resins are a class of thermosets known for their excellent thermal properties and are synthesized via the copper-catalyzed or thermal azide-alkyne cycloaddition (AAC) reaction. In this context, this compound (also known as BAMBP) serves as the diazide monomer. It is reacted with a multifunctional alkyne monomer, such as N,N,N',N'-tetrapropargyl-p,p'-diaminodiphenyl methane (TPDDM), to build the polytriazole network nih.govscilit.com.

The synthesis process typically involves mixing the azide and alkyne monomers in a suitable solvent, often with a catalyst, to form a liquid resin. This mixture can then be cured at relatively low temperatures, generally between 60 and 80°C nih.gov. The curing process involves the formation of a dense network of 1,2,3-triazole linkages, which are known for their high thermal and chemical stability. The curing kinetics, which describe the rate and extent of the crosslinking reaction, can be studied using techniques like Differential Scanning Calorimetry (DSC). These studies show that the curing reaction often follows an autocatalytic model, where the reaction products catalyze further conversion researchgate.netpreprints.orgmdpi.com. The low curing temperature of these resins makes them suitable for use as matrices in advanced composites, offering advantages in processing and energy efficiency nih.govscilit.com.

The introduction of this compound as a crosslinker significantly enhances the mechanical and thermal properties of polymeric networks. The formation of a rigid, three-dimensional structure restricts the movement of polymer chains, leading to improvements in strength, stiffness, and dimensional stability nih.gov.

In polytriazole resins, the high density of stable triazole rings and the rigid biphenyl (B1667301) units from the crosslinker contribute to a high glass transition temperature (Tg) and excellent thermal stability. For instance, a polytriazole resin synthesized from N,N,N′,N′-tetrapropargyl-p,p′-diaminodiphenylmethane (TPDDM) and p-xylylene diazide (a related diazide) exhibited a glass transition temperature of 218°C and a thermal decomposition temperature of 350°C scilit.com. The mechanical properties are also impressive, with reported tensile strengths reaching 99.0 MPa and flexural strengths of 200 MPa for such systems scilit.com. The incorporation of triazole groups through the reaction of azides increases the resistance to the movement of the polymer skeleton, thereby imparting higher strength nih.gov. Furthermore, thermal crosslinking has been shown to greatly enhance the thermal stability of other polymers, such as polyacrylonitrile (PAN), by creating a stable three-dimensional network structure nih.gov.

| Property | Value | Resin System | Reference |

|---|---|---|---|

| Glass Transition Temperature (Tg) | 218°C | TPDDM/XDA Polytriazole | scilit.com |

| Thermal Decomposition Temperature (5% weight loss) | 350°C | TPDDM/XDA Polytriazole | scilit.com |

| Tensile Strength | 99.0 MPa | TPDDM/XDA Polytriazole | scilit.com |

| Flexural Strength | 200 MPa | TPDDM/XDA Polytriazole | scilit.com |

| Char Yield at 600°C (Crosslinked PAN) | 77.7% | CLA-PAN-230 | nih.gov |

In the field of organic electronics, the performance and longevity of devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs) are critically dependent on the morphology and stability of the thin active layers. This compound is used as a crosslinker to "lock in" the optimal morphology of these layers, preventing detrimental changes that can occur over time and under operational stress. Conjugated polymers, which form the basis of these devices, can be rendered insoluble after processing, allowing for the fabrication of multilayer device structures without dissolving the underlying layers nih.govnih.gov.

By incorporating a crosslinking agent like this compound, a stable polymer network can be formed within the active layer. This network physically hinders the movement and aggregation of the donor and acceptor molecules, thus preserving the optimal morphology nih.govresearchgate.net. This morphological stabilization leads to enhanced device efficiency and, crucially, improved long-term thermal stability and operational lifetime researchgate.net. For instance, crosslinking has been shown to effectively suppress the crystallization of fullerene acceptors in BHJ blends, maintaining the well-defined donor/acceptor separation necessary for efficient device function nih.gov.

Photocrosslinking is a particularly advantageous strategy in the fabrication of organic electronic devices. It allows for precise spatial and temporal control over the crosslinking reaction, which is typically initiated by exposure to UV light nih.gov. This compound is suitable for such strategies because its azide groups can be photolytically cleaved to generate the reactive nitrenes that drive the crosslinking process nih.gov.

This technique is valuable for creating solvent-resistant layers, which is a key requirement for building complex, multilayered device architectures through solution-based processing. Once a layer is deposited and photocrosslinked, it becomes insoluble in the solvents used to deposit subsequent layers, preventing intermixing and preserving the integrity of each layer nih.gov. This approach has been successfully used to fabricate hole-injection and hole-collection layers in organic diodes and solar cells. Photocrosslinking has been demonstrated to suppress leakage currents by several orders of magnitude and to improve key solar cell performance metrics such as photocurrent density, fill factor, and power conversion efficiency nih.gov.

| Device Parameter | Effect of Crosslinking | Benefit | Reference |

|---|---|---|---|

| Morphology Stability | Inhibits phase separation and crystallization | Enhanced thermal stability and device lifetime | nih.govresearchgate.net |

| Leakage Current (in Diodes) | Suppressed by over 3 orders of magnitude | Improved device performance and reliability | nih.gov |

| Photocurrent Density (Jsc) | Increased | Higher power conversion efficiency | nih.gov |

| Fill Factor (FF) | Increased | Higher power conversion efficiency | nih.gov |

| Power Conversion Efficiency (PCE) | Increased | Improved overall device efficiency | nih.gov |

Development of Hyper-Branched Polymer Architectures

Hyper-branched polymers (HPs) are three-dimensional macromolecules characterized by a dendritic, highly branched structure, low viscosity, and a high density of terminal functional groups. rsc.org The synthesis of HPs often involves the polymerization of ABn-type monomers. In this context, this compound can be utilized as a diequivalent (A2) monomer in A2 + B3 polymerization strategies, where it reacts with a trifunctional alkyne (B3) monomer.

The CuAAC click reaction is a particularly effective method for this purpose, enabling the one-pot synthesis of hyper-branched polymers with well-defined structures. rsc.org The reaction between the diazide (A2) and a trialkyne (B3) proceeds via a step-growth mechanism, leading to the formation of a complex, branched architecture. The resulting polymers incorporate 1,2,3-triazole rings, which are stable and can contribute to the polymer's properties through hydrogen bonding and metal coordination. The degree of branching (DB), a key parameter for HPs, can be tailored by controlling the reaction conditions and monomer feed ratios. rsc.org This methodology allows for the creation of HPs with a high concentration of terminal alkyne groups, which are available for further post-polymerization modification to tailor the material's final properties for specific applications.

| Polymerization Strategy | Monomer Type of this compound | Co-monomer Type | Key Reaction | Resulting Architecture |

| A2 + B3 Polyaddition | A2 (Diazide) | B3 (e.g., Trialkyne) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Hyper-branched Polymer |

Functionalization of Polymeric Membranes and Films

Surface modification of polymeric membranes and films is critical for tuning their properties, such as hydrophilicity, biocompatibility, and resistance to fouling. elsevierpure.commdpi.com this compound is an excellent agent for such modifications due to the high specificity and efficiency of its azide groups in click chemistry reactions. sigmaaldrich.com

One common strategy involves first introducing alkyne functionalities onto the surface of a membrane. This can be achieved through various chemical methods, including plasma deposition or grafting of alkyne-containing monomers. mdpi.com The alkyne-modified membrane is then exposed to a solution of this compound, which covalently attaches to the surface via the CuAAC reaction. This process effectively blankets the surface with azide groups. These terminal azides can then be used as anchor points to attach other molecules, such as hydrophilic polymers (e.g., polyethylene (B3416737) glycol), bioactive peptides, or antifouling agents, which also bear a corresponding alkyne group. nih.gov This layer-by-layer approach provides a high degree of control over the surface chemistry and can significantly enhance membrane performance by, for example, increasing hydrophilicity and reducing protein adsorption. mdpi.commdpi.com

Supramolecular Chemistry and Coordination Polymers

Precursor for Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The properties of MOFs are highly dependent on the geometry and functionality of these organic linkers. researchgate.net this compound serves as a valuable precursor for creating bespoke ligands for MOF synthesis.

The azide groups are typically not used for direct coordination to the metal centers. Instead, they are first reacted with alkyne-containing molecules to form more complex, rigid ligands. For instance, reacting this compound with two equivalents of an alkyne-functionalized carboxylic acid (like 4-ethynylbenzoic acid) via the CuAAC reaction yields a long, rigid dicarboxylate ligand. This new ligand contains a central biphenyl unit flanked by two 1,2,3-triazole rings. This "clicked" ligand can then be used in standard solvothermal or hydrothermal synthesis with metal salts to construct novel MOFs. nih.govgoogle.com The inclusion of the triazole rings can influence the framework's properties, such as its polarity and its ability to interact with guest molecules like CO2. researchgate.net This precursor approach allows for the modular design of ligands with specific lengths and geometries, enabling fine-tuning of the pore size and chemical environment within the resulting MOF. mdpi.com

| Precursor | Reaction | Intermediate Ligand Type | Final Product | Key Features |

| This compound | CuAAC with Alkyne-Carboxylic Acid | Bis(triazole) Dicarboxylate | Metal-Organic Framework (MOF) | Tunable pore size, functionalized pore environment |

Construction of Coordination Polymers with Specific Architectures

Beyond highly porous MOFs, this compound is also instrumental in building other types of coordination polymers (CPs) with diverse dimensionalities (1D, 2D, or 3D). nih.govmdpi.com Similar to MOF synthesis, the diazide is first converted into a bridging ligand, typically a bis(triazole) derivative.

For example, reacting this compound with an alkyne-functionalized pyridine derivative results in a long, semi-flexible ligand containing two terminal pyridine units. These pyridyl groups are excellent coordinating sites for a wide range of transition metals. rsc.org The subsequent reaction of this ligand with metal salts can lead to the formation of various CP architectures, from simple 1D chains to intricate 2D sheets and 3D interpenetrated networks. nih.gov The final structure is influenced by factors such as the coordination geometry of the metal ion, the metal-to-ligand ratio, and the reaction conditions. The biphenyl core helps to ensure a degree of separation between metal centers, while the rotational freedom around the biphenyl linkage can allow for structural flexibility.

Self-Assembly Strategies for Supramolecular Constructs

Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, π-π stacking, metal coordination) to build large, ordered structures. nih.gov this compound and its derivatives are effective building blocks for these constructs. mdpi.comnih.gov

The rigid biphenyl core is predisposed to participate in π-π stacking interactions, which can help direct the assembly of molecules into ordered arrays. After conversion of the azide groups into triazole rings, these heterocyclic moieties can act as hydrogen bond acceptors or donors, further guiding the self-assembly process. mdpi.com For instance, a bis(triazole) ligand derived from this compound can be co-crystallized with other complementary molecules to form complex hydrogen-bonded networks. Furthermore, these ligands can coordinate with metal ions to drive the self-assembly of discrete, well-defined supramolecular structures like molecular squares or cages, where the ligand forms the edges and the metal ions act as the corners. scielo.org.co

Building Block in Complex Molecular Architectures

The utility of this compound extends to the synthesis of discrete, complex molecular architectures beyond infinite polymers. Its role as a rigid, linear, and bifunctional linker is ideal for constructing macrocycles, catenanes, and rotaxanes using click chemistry. mdpi.com

The CuAAC reaction's high yield and tolerance of various functional groups make it a powerful tool for macrocyclization reactions, which are often low-yielding with other methods. mdpi.com For example, this compound can be reacted with a corresponding dialkyne of similar length under high dilution conditions to favor intramolecular cyclization, resulting in the formation of a large macrocycle containing two biphenyl and two triazole units. The rigid nature of the biphenyl unit imparts a defined shape to the resulting macrocycle. This modular "building block" approach allows chemists to piece together complex molecular topologies with high precision and efficiency. semanticscholar.org

Scaffold for Molecular Probe Synthesis

Molecular probes are essential tools in chemical biology and medical diagnostics, designed to detect and visualize specific analytes, biomolecules, or environmental conditions. nih.gov They typically consist of a recognition element that selectively interacts with the target and a reporter element (e.g., a fluorophore) that signals the binding event. The synthesis of these probes often relies on click chemistry to reliably connect these components. merckmillipore.comnih.gov

This compound serves as an effective scaffold in this context. The biphenyl core provides a defined and rigid spacer, preventing unwanted interactions between the functional ends of the probe. The two azide groups offer points of attachment for various functional molecules that contain a terminal alkyne. This allows for the modular construction of bifunctional or bimodal probes.

For instance, one azide group can be reacted with an alkyne-derivatized fluorophore, while the other can be coupled with an alkyne-containing targeting moiety, such as a peptide or small molecule ligand. This creates a targeted fluorescent probe capable of binding to a specific biological receptor and reporting its location via fluorescence. The reliability of the CuAAC reaction ensures that the synthesis is efficient and the final product is well-defined. thermofisher.combroadpharm.com This modular approach allows for the creation of diverse probes by simply varying the alkyne-containing components.

Table 1: Potential Components for Molecular Probe Synthesis using this compound Scaffold

| Component Type | Example Moiety (Alkyne-Functionalized) | Purpose in Molecular Probe |

|---|---|---|

| Reporter Group | Propargyl-fluorescein, Alkyne-BODIPY, Alkyne-rhodamine | Fluorescence imaging and detection labinsights.nl |

| Targeting Ligand | Alkyne-modified peptide (e.g., RGD), Propargyl-folate | Binds to specific cell surface receptors (e.g., integrins, folate receptors) |

| Bioconjugation Handle | Propargyl-biotin | Affinity-based purification and detection |

| Chelating Agent | Alkyne-DOTA, Alkyne-NOTA | Binds metal ions for applications in PET imaging or as ion sensors |

| Photoaffinity Label | Alkyne-benzophenone, Alkyne-diazirine | Covalently crosslinks to target proteins upon photoactivation |

Precursor in Synthetic Methodologies for Bio-relevant Structures

A precursor is a compound that participates in a chemical reaction that produces another compound. This compound is a valuable precursor for synthesizing complex, biologically relevant molecules, particularly those containing multiple triazole rings. The 1,2,3-triazole ring, formed via the azide-alkyne cycloaddition, is not merely a linker but is considered a bio-isostere for amide bonds and other functional groups, often contributing to the biological activity of the final molecule. nih.govsemanticscholar.org

The symmetric structure of this compound allows it to be used in the synthesis of bis-triazole compounds. By reacting it with two equivalents of a chosen terminal alkyne, a wide array of symmetric molecules can be generated. Many compounds featuring bis-1,2,4-triazole or related biphenyl cores have demonstrated significant biological activity. dovepress.com For example, various biphenyl derivatives have been investigated as inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the study of Alzheimer's disease. nih.gov Furthermore, bis-triazole compounds are known to possess potent antifungal, antimicrobial, and anti-tumor properties. semanticscholar.orgdovepress.comniscpr.res.in

A general synthetic scheme involves the CuAAC reaction between this compound and an alkyne bearing a pharmacologically relevant functional group. This strategy provides a straightforward route to novel therapeutic candidates. Additionally, related compounds like 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile serve as key precursors in the synthesis of sartan-class drugs, which are used to treat high blood pressure, highlighting the importance of the azidomethyl-biphenyl motif in medicinal chemistry. nih.gov

Table 2: Examples of Bio-relevant Structures Synthesized from this compound

| Reactant (Terminal Alkyne) | Resulting Bis-Triazole Structure Class | Associated Biological Relevance |

|---|---|---|

| Propargyl alcohol | Bis(hydroxymethyl-triazolyl)biphenyl | Intermediate for further functionalization |

| Phenylacetylene (B144264) | Bis(phenyl-triazolyl)biphenyl | Core structure for kinase inhibitors semanticscholar.org |

| 3-Ethynyl-aniline | Bis(aminophenyl-triazolyl)biphenyl | Building block for antimicrobial agents |

| N-propargyl-phthalimide | Bis(phthalimidomethyl-triazolyl)biphenyl | Precursor for primary amine-containing linkers |

Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum of 4,4'-Bis(azidomethyl)biphenyl is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the biphenyl (B1667301) core would typically appear as a set of multiplets or distinct doublets in the downfield region, generally between 7.0 and 8.0 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the azide (B81097) groups are expected to produce a singlet in the region of 4.0 to 5.0 ppm, a characteristic chemical shift for benzylic protons attached to an electronegative group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework. The spectrum for this compound would show signals for the benzylic carbons (-CH₂N₃) and the various aromatic carbons of the biphenyl rings. The benzylic carbon signal would likely appear in the range of 50-60 ppm. The aromatic carbons would produce a series of signals between 120 and 145 ppm, corresponding to the substituted and unsubstituted carbons of the biphenyl system. For instance, in related biphenyl structures, the carbons directly bonded to the other phenyl ring and the carbons bearing the methyl group show distinct chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for similar structural motifs.

| Atom Type | Nucleus | Predicted Chemical Shift (δ) in ppm |

|---|---|---|

| Aromatic Protons | ¹H | 7.0 - 8.0 |

| Methylene Protons (-CH₂-) | ¹H | 4.0 - 5.0 |

| Aromatic Carbons | ¹³C | 120 - 145 |

| Methylene Carbon (-CH₂-) | ¹³C | 50 - 60 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule. In the case of this compound, the most prominent and diagnostic feature in its IR spectrum is the strong absorption band characteristic of the azide (-N₃) functional group. This band is due to the asymmetric stretching vibration of the N=N=N bond and typically appears in the region of 2100-2160 cm⁻¹. Research on various organic azides consistently shows a strong peak around 2095-2100 cm⁻¹, which serves as a clear indicator of the successful incorporation of the azide groups. beilstein-journals.org

Other significant absorption bands would include those associated with the biphenyl structure:

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C stretching: These are observed in the 1400-1600 cm⁻¹ region.

C-H bending vibrations: These provide information about the substitution pattern on the aromatic rings and appear in the fingerprint region (below 1000 cm⁻¹).

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2160 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-H | Bend | < 1000 |

Mass Spectrometry Techniques for Molecular Mass and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and assessing its purity. For this compound (C₁₄H₁₂N₆), the calculated molecular weight is approximately 264.29 g/mol . aprilsci.com

Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used, often coupled with liquid chromatography (LC-MS) for the analysis of related azido (B1232118) compounds. nih.govresearchgate.netbris.ac.uk In a typical mass spectrum, the compound would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight.

The fragmentation pattern of aryl azides under mass spectrometry conditions is often characterized by the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. This fragmentation is a key diagnostic feature. Therefore, a significant fragment ion at m/z corresponding to [M-2N₂]⁺ would be anticipated, representing the dinitrene or a rearranged species. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent molecule and its fragments with high accuracy.

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes

While the crystal structure of this compound itself is not widely reported, X-ray crystallography is extensively used to determine the precise three-dimensional arrangement of atoms in the solid state for its derivatives. The azide groups of this compound are reactive handles for "click chemistry," often used to synthesize more complex molecules like bis(triazoles).

For example, the structure of 4,4'-Bis(1,2,4-triazol-1-ylmethyl)biphenyl , a derivative synthesized from this compound, has been determined by single-crystal X-ray diffraction. The analysis revealed that this derivative crystallizes in a monoclinic system with the space group P2₁/c. In the crystal structure, the molecule exhibits crystallographic inversion symmetry, and the dihedral angle between the benzene (B151609) and triazole rings is 84.1 (3)°. The solid-state packing is stabilized by weak C—H···N hydrogen bonds.

Table 3: Crystallographic Data for the Derivative 4,4'-Bis(1,2,4-triazol-1-ylmethyl)biphenyl

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₁₆N₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.590 (3) |

| b (Å) | 5.3646 (9) |

| c (Å) | 8.8009 (14) |

| β (°) | 92.567 (3) |

| Volume (ų) | 782.5 (2) |

| Z | 2 |

This data provides invaluable insight into the steric and electronic properties of the biphenyl backbone and how it influences the spatial arrangement of the appended heterocyclic rings.

Thermal Analysis Techniques for Polymerization and Decomposition Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are critical for evaluating the thermal stability of this compound and for studying the polymerization and decomposition of materials derived from it. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can pinpoint the onset of decomposition. Organic azides are known to be thermally sensitive, often decomposing with the extrusion of nitrogen gas (N₂). Studies on aryl azides indicate that thermolysis can occur in the temperature range of 140-170 °C. researchgate.net A TGA thermogram would show a sharp weight loss corresponding to the loss of two N₂ molecules from each molecule of the compound.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, DSC would show a sharp exothermic peak corresponding to its decomposition, as the breaking of the azide bonds and formation of N₂ is a highly energetic process.

When this compound is used as a crosslinker or monomer in polymerization, DSC is invaluable for studying the thermal properties of the resulting polymer. mdpi.com For instance, in polymers containing biphenyl units, DSC can be used to determine key thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). For example, polyimides derived from 3,3′,4,4′‐biphenyltetracarboxylic dianhydride exhibit high thermal stability, with 5% weight loss temperatures (T₅%) exceeding 500 °C, and glass transition temperatures (Tg) above 216 °C. researchgate.net Similar high thermal stability would be expected for polymers synthesized using the rigid biphenyl core of this compound.

Computational and Theoretical Investigations of 4,4 Bis Azidomethyl Biphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and reactivity of molecules. pku.edu.cnnih.gov This theoretical framework allows for the detailed analysis of molecular properties by focusing on the electron density, providing a balance between computational cost and accuracy. pku.edu.cnnih.gov For a molecule like 4,4'-Bis(azidomethyl)biphenyl, DFT calculations can offer significant insights into its behavior at the molecular level.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of this compound is characterized by the biphenyl (B1667301) core and the two azidomethyl substituents. The biphenyl group provides a conjugated π-system, while the azido (B1232118) groups (-N3) are known for their unique electronic properties and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.orgyoutube.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, functioning as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. matec-conferences.orgresearchgate.net

For this compound, DFT calculations would likely reveal that the HOMO is primarily localized on the azidomethyl groups and the biphenyl π-system, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO would be distributed over the biphenyl rings, suggesting these areas are susceptible to nucleophilic attack. The energy of the HOMO is associated with the ionization potential, while the LUMO energy relates to the electron affinity.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Localization | Implied Reactivity |

| HOMO | Azidomethyl groups and biphenyl π-system | Nucleophilic / Electron Donating |

| LUMO | Biphenyl rings | Electrophilic / Electron Accepting |

| HOMO-LUMO Gap | Moderate | Indicative of moderate kinetic stability and reactivity |

Note: The values in this table are predictive and would require specific DFT calculations to be quantified.

Conformational Analysis and Steric Effects

The conformation of this compound is largely determined by the torsional angle between the two phenyl rings of the biphenyl core. researchgate.netic.ac.ukresearchgate.net This rotation is influenced by a delicate balance between the stabilizing effect of π-conjugation, which favors a planar conformation, and steric hindrance between the ortho-hydrogens of the two rings, which favors a twisted conformation. researchgate.netic.ac.uk

DFT calculations can be employed to map the potential energy surface of the molecule as a function of this dihedral angle. Such an analysis would likely show that the most stable conformation is a twisted one, similar to biphenyl itself, with a non-zero dihedral angle. researchgate.net The azidomethyl groups, being relatively large, would also contribute to the steric effects, potentially influencing the preferred torsional angle. The energy barrier to rotation between different conformations could also be calculated, providing insight into the molecule's flexibility.

Reaction Mechanism Elucidation and Transition State Analysis

DFT is a valuable tool for elucidating reaction mechanisms by identifying stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. nih.gov For this compound, a key area of interest is the thermal or photochemical decomposition of the azide (B81097) groups, which can lead to the formation of highly reactive nitrenes.

DFT calculations could be used to model the reaction pathway for nitrene formation, identifying the transition state structure and calculating the activation energy. This information is crucial for understanding the conditions under which the compound will react and the nature of the reactive intermediates formed. The subsequent reactions of the nitrene intermediates, such as insertion or addition reactions, could also be investigated computationally.

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT provides detailed information about individual molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of a system containing many molecules over time. nih.govmdpi.comrsc.org MD simulations can reveal insights into intermolecular interactions, aggregation behavior, and the bulk properties of a material. researchgate.netbeilstein-journals.org

For this compound, MD simulations could be used to understand how these molecules pack in the solid state and interact in solution. By simulating a system of multiple molecules, one can observe the formation of intermolecular non-covalent interactions, such as van der Waals forces and potential weak hydrogen bonds. These simulations would be particularly useful for predicting the morphology and stability of thin films or crystals of this material, which is relevant for its potential applications in materials science.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. rsc.org These models often use descriptors derived from computational chemistry, such as those obtained from DFT calculations, to predict the reactivity of new or untested compounds.

For a series of substituted biphenyl azides, a QSRR model could be developed to predict their decomposition rates or their reactivity in specific chemical transformations. Descriptors such as the HOMO-LUMO gap, atomic charges, and steric parameters could be correlated with experimentally determined reaction rates. While no specific QSRR studies on this compound were found, the principles of QSRR could be applied to a series of related compounds to guide the design of molecules with desired reactivity profiles.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Azide (B81097) Transformations

The azide groups in 4,4'-Bis(azidomethyl)biphenyl are gateways to a multitude of chemical transformations, including reductions to amines, cycloadditions (like the "click" reaction), and reactions with phosphines (Staudinger reaction). nottingham.ac.ukresearchgate.net Future research is focused on developing novel catalytic systems to control these transformations with greater precision and efficiency.

One promising area is the use of transition metal catalysts for the regioselective reduction of the diazide. nih.gov While traditional methods often reduce both azide groups simultaneously, new catalysts could enable the selective transformation of one azide group, leaving the other available for subsequent reactions. This would allow for the creation of asymmetric bifunctional molecules. Research into zinc- and copper-based catalytic systems, which have shown promise in other azide transformations, could be particularly fruitful. nih.govresearchgate.net

| Research Focus Area | Potential Catalytic System | Desired Transformation | Potential Outcome |

| Regioselective Reduction | Zinc Chloride, Copper(I) complexes | Selective reduction of one azide group to an amine | Asymmetric biphenyl (B1667301) derivatives for specialized polymers or pharmaceuticals |

| Tandem Cycloaddition/Reduction | Copper/Ruthenium bimetallic catalysts | One-pot "click" reaction followed by azide or triazole reduction | Streamlined synthesis of complex heterocyclic structures |

| Controlled Nitrene Formation | Iron or Rhodium porphyrin complexes | Catalytic decomposition to dinitrenes for C-H insertion or amination | Novel cross-linking agents and surface functionalization reagents |

Development of Advanced Functional Materials with Tunable Properties

The rigid biphenyl core and the versatile reactivity of the azide groups make this compound an excellent candidate for the development of advanced functional materials. wiley.comwiley-vch.de Its use as a crosslinker in organic solar cells has already demonstrated its potential. aprilsci.com Future opportunities lie in creating materials where the properties can be precisely tuned.

One key area is the synthesis of novel polymers. By reacting this compound with various dialkynes through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a range of polytriazoles can be synthesized. The choice of the dialkyne comonomer can be used to tune the resulting polymer's properties, such as solubility, thermal stability, and optoelectronic characteristics. These materials could find applications in organic electronics, gas separation membranes, and high-performance coatings.

Furthermore, the thermal or photochemical decomposition of the azide groups to form highly reactive nitrenes allows for its use as a covalent cross-linking agent in polymer matrices. This can significantly enhance the mechanical strength, thermal stability, and chemical resistance of materials. Research into controlling the cross-linking density by adjusting the concentration of the diazide or the curing conditions will be crucial for tailoring material properties for specific applications, such as in microelectronics or advanced composites. scispace.com

Integration into Hybrid Organic-Inorganic Systems

The creation of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both components, such as the processability of organic polymers and the durability of inorganic materials. mdpi.commdpi.com this compound is an ideal organic linker for building these hybrid systems.

The sol-gel process is a versatile method for creating these hybrids. mdpi.comnih.gov By incorporating a silane (B1218182) coupling agent functionalized with an alkyne group, the azide groups of this compound can be covalently "clicked" onto the surface of inorganic materials like silica (B1680970) (SiO₂) or titania (TiO₂) during the gelation process. This results in an interconnected network where the rigid biphenyl units are uniformly dispersed within the inorganic matrix. Such materials could exhibit enhanced thermal stability, mechanical strength, and unique optical properties. mdpi.com

Another emerging area is the functionalization of nanoparticles. nih.gov Gold, iron oxide, or quantum dot nanoparticles can be surface-modified with alkyne-terminated ligands. Subsequent reaction with this compound can be used to link these nanoparticles together, forming well-defined assemblies or composite materials with tunable electronic, magnetic, and optical properties.

| Inorganic Component | Integration Strategy | Potential Hybrid Material | Key Properties & Applications |

| Silica (SiO₂) | Co-condensation in sol-gel process with alkyne-silanes | Biphenyl-bridged polysilsesquioxane | High thermal stability, low dielectric constant, microelectronics |

| Titania (TiO₂) | Surface functionalization and "click" reaction | Biphenyl-linked TiO₂ nanocomposite | Enhanced photocatalytic activity, sensors |

| Gold Nanoparticles | Ligand exchange with alkyne-thiols and cross-linking | Plasmonically coupled nanoparticle arrays | Advanced sensors, optoelectronics |

Precision Synthesis of Advanced Biphenyl Derivatives

Modern synthetic organic chemistry offers a powerful toolkit for the precision synthesis of complex molecules. rsc.orgbohrium.com While this compound is often used as a linker, its biphenyl core can also be further functionalized to create a new family of advanced derivatives.

Cross-coupling reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings are particularly well-suited for this purpose. nih.govsemanticscholar.org For example, if the synthesis of the diazide starts from a dihalogenated biphenyl precursor, one of the halogen atoms could be selectively reacted via a Suzuki coupling to introduce a new functional group before converting the remaining halogenated positions to the azidomethyl groups. This would yield asymmetrically substituted biphenyl diazides.

Furthermore, reactions can be performed on the biphenyl rings themselves. Electrophilic substitution reactions, such as nitration or halogenation, could introduce additional functional groups onto the aromatic rings, provided the reaction conditions are compatible with the azidomethyl groups. nih.govsemanticscholar.org These new derivatives, with tailored electronic and steric properties, could serve as specialized monomers for polymers with unique optical or liquid crystalline properties. nih.gov

Scalable Synthesis and Process Intensification Studies

For this compound to be utilized in widespread industrial applications, the development of scalable, safe, and cost-effective manufacturing processes is essential. researchgate.net Research in this area will focus on process intensification, which involves designing more efficient and compact chemical processes. cetjournal.itmdpi.com

The synthesis of organic azides can be hazardous due to their potential thermal instability. nottingham.ac.ukresearchgate.net Continuous-flow microreactors offer a significantly safer alternative to traditional batch reactors for handling potentially explosive intermediates. researchgate.netresearchgate.net By performing the azidation step (e.g., the reaction of 4,4'-bis(chloromethyl)biphenyl with sodium azide) in a flow reactor, the reaction volume is kept small, heat transfer is highly efficient, and reaction conditions can be precisely controlled, minimizing the risk of runaway reactions. researchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4'-bis(azidomethyl)biphenyl, and how do reaction conditions influence yield?

- The compound is synthesized via diazotization followed by nucleophilic substitution with sodium azide (NaN₃). Key steps include:

- Diazotization of 4,4'-bis(chloromethyl)biphenyl precursors.

- Substitution of chlorine with azide groups under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like DMF .

- Critical parameters : Excess NaN₃ (2–3 equivalents), inert atmosphere (N₂/Ar) to prevent side reactions, and reaction time optimization (typically 12–24 hours). Yield improvements (>80%) are achieved by avoiding moisture and light exposure during purification.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- FT-IR : Confirms azide functionality via strong absorption at ~2100 cm⁻¹ (N₃ stretch) .

- ¹H NMR : Methyl groups adjacent to azides resonate at δ 4.2–4.5 ppm (s, 4H), with biphenyl protons at δ 7.4–7.8 ppm (m, 8H).

- Elemental analysis : Validates C, H, N content (expected N% ~22.6%).

- X-ray crystallography : Resolves molecular geometry and confirms biphenyl coplanarity in solid state (e.g., C-C bond lengths ~1.48 Å) .

Q. What safety protocols are essential when handling this compound?

- Hazards : Azides are shock-sensitive and thermally unstable. Decomposition above 100°C may release toxic HN₃ gas .

- Precautions :

- Use blast shields and conduct reactions in fume hoods.

- Avoid metal spatulas; employ PTFE-coated tools to prevent friction-induced detonation.

- Store at ≤4°C in amber glass under inert gas .

Advanced Research Questions

Q. How does this compound participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and what factors influence regioselectivity?

- The compound serves as a bis-azide crosslinker in CuAAC "click" reactions, forming 1,4-disubstituted triazoles with terminal alkynes.

- Mechanistic insights : Cu(I) catalysts (e.g., TBTA-ligated CuBr) accelerate reaction rates (>95% conversion in <2 hours) .

- Regioselectivity : Steric hindrance from the biphenyl backbone favors 1,4-triazole formation over 1,5-isomers. Solvent polarity (e.g., DMSO vs. THF) further modulates reaction efficiency .

Q. What role does this compound play in designing photoactive or polymeric materials?

- Photoresponsive systems : Its rigid biphenyl core enhances π-conjugation in polymers, enabling applications in two-photon absorption materials (e.g., nonlinear optics) .

- Crosslinking : Acts as a bifunctional monomer in epoxy resins or polyurethanes, improving thermal stability (Tg increase by 20–30°C) and mechanical strength .

Q. How can computational modeling predict the reactivity and stability of this compound derivatives?

- DFT calculations : Optimize transition states for azide-alkyne cycloaddition (e.g., activation energies ~15–20 kcal/mol) .

- Molecular dynamics : Simulate decomposition pathways under thermal stress (e.g., bond dissociation energies of N₃ groups) .

- Software: Gaussian, ORCA, or VASP for electronic structure analysis .

Q. How should researchers address contradictions in reported crystallographic data or spectroscopic results?

- Case study : Discrepancies in biphenyl dihedral angles (e.g., 0–10° vs. 15–25°) may arise from polymorphism or solvent effects.

- Resolution strategies :

- Re-crystallize under varied conditions (e.g., slow evaporation vs. diffusion).

- Validate via powder XRD and DSC to identify polymorphs .

- Cross-reference with computational models (e.g., Mercury CSD) .

Methodological Considerations

Q. What are the best practices for scaling up this compound synthesis without compromising safety?

- Batch size : Limit to ≤10 g per reaction to mitigate explosion risks.

- Continuous flow systems : Reduce azide accumulation via microreactors (residence time <5 minutes) .

- Quenching protocols : Use aqueous NaNO₂ or ascorbic acid to neutralize excess NaN₃ post-reaction .

Q. How can researchers optimize reaction yields when incorporating this compound into polymeric networks?

- Stoichiometric balance : Maintain a 1:1 azide:alkyne ratio to prevent unreacted termini.

- Catalyst loading : 0.5–1 mol% Cu(I) with TBTA ligand minimizes side reactions (e.g., alkyne homocoupling) .

- Post-polymerization analysis : Use GPC (Mn ~10–50 kDa) and TGA (decomposition onset >250°C) to confirm network integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.